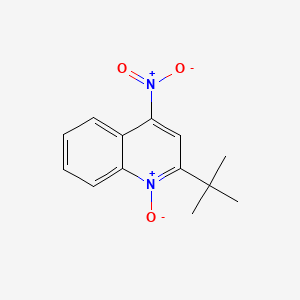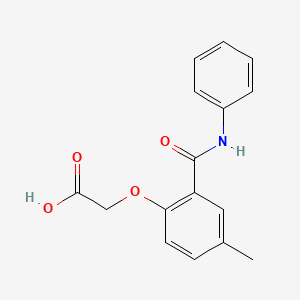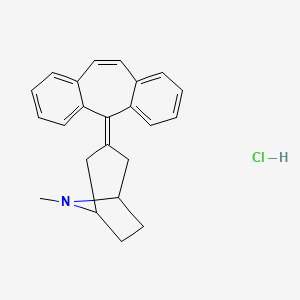
Diethyl 1-(1-ethoxyethyl)hydrazine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1-(1-ethoxyethyl)hydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C10H20N2O6 It is known for its unique structure, which includes a hydrazine core substituted with ethoxyethyl and diethyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 1-(1-ethoxyethyl)hydrazine-1,2-dicarboxylate can be synthesized through a multi-step process. One common method involves the reaction of diethyl hydrazine-1,2-dicarboxylate with ethyl vinyl ether under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include purification steps such as distillation or crystallization to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 1-(1-ethoxyethyl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Diethyl 1-(1-ethoxyethyl)hydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl 1-(1-ethoxyethyl)hydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl hydrazine-1,2-dicarboxylate
- 1,2-Bis(ethoxycarbonyl)hydrazine
- 1,2-Hydrazinedicarboxylic acid, diethyl ester
Uniqueness
Diethyl 1-(1-ethoxyethyl)hydrazine-1,2-dicarboxylate is unique due to its ethoxyethyl substitution, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
32400-02-5 |
|---|---|
Molekularformel |
C10H20N2O5 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
ethyl N-(ethoxycarbonylamino)-N-(1-ethoxyethyl)carbamate |
InChI |
InChI=1S/C10H20N2O5/c1-5-15-8(4)12(10(14)17-7-3)11-9(13)16-6-2/h8H,5-7H2,1-4H3,(H,11,13) |
InChI-Schlüssel |
YHBAENBCXGAWDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)N(C(=O)OCC)NC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)









![1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B14679582.png)



